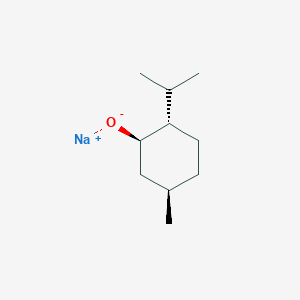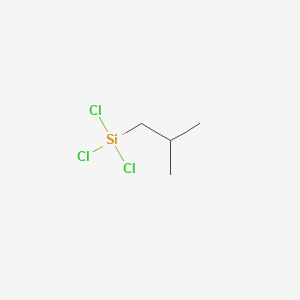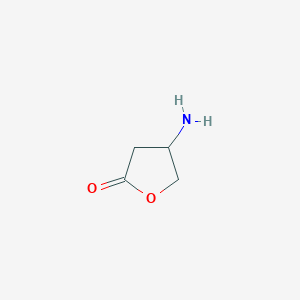
3-Hydroxypyridine-2,4,5-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypyridine-2,4,5-tricarboxylic acid (HPTC) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a tricarboxylic acid derivative that possesses unique properties that make it a valuable tool for research.
Mecanismo De Acción
3-Hydroxypyridine-2,4,5-tricarboxylic acid acts as a chelating agent for metal ions, particularly iron. It forms stable complexes with iron ions, which can be used to study the role of iron in various biological processes. 3-Hydroxypyridine-2,4,5-tricarboxylic acid has also been shown to inhibit the activity of enzymes that require iron as a cofactor, such as ribonucleotide reductase.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxypyridine-2,4,5-tricarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Hydroxypyridine-2,4,5-tricarboxylic acid in lab experiments is its ability to form stable complexes with metal ions, particularly iron. This makes it a valuable tool for studying the role of metal ions in various biological processes. However, one limitation of using 3-Hydroxypyridine-2,4,5-tricarboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 3-Hydroxypyridine-2,4,5-tricarboxylic acid. One potential area of research is the development of new synthetic methods for 3-Hydroxypyridine-2,4,5-tricarboxylic acid and its derivatives. Another potential area of research is the study of the role of 3-Hydroxypyridine-2,4,5-tricarboxylic acid in various biological processes, particularly in relation to iron metabolism. Additionally, 3-Hydroxypyridine-2,4,5-tricarboxylic acid and its derivatives could be further explored for their potential applications in materials science and drug development.
Conclusion:
In conclusion, 3-Hydroxypyridine-2,4,5-tricarboxylic acid is a valuable tool for scientific research due to its ability to form stable complexes with metal ions, particularly iron. It has a variety of potential applications in fields such as biochemistry, pharmacology, and materials science. While there are some limitations to working with 3-Hydroxypyridine-2,4,5-tricarboxylic acid, its unique properties make it a valuable tool for researchers. Future research on 3-Hydroxypyridine-2,4,5-tricarboxylic acid could lead to new synthetic methods, a better understanding of its role in biological processes, and new applications in materials science and drug development.
Métodos De Síntesis
3-Hydroxypyridine-2,4,5-tricarboxylic acid can be synthesized through a multistep process that involves the reaction of pyridine-2,4,5-tricarboxylic acid with hydroxylamine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
3-Hydroxypyridine-2,4,5-tricarboxylic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. It has been used as a chelating agent for metal ions, a precursor for the synthesis of metal-organic frameworks, and a building block for the synthesis of other organic compounds.
Propiedades
Número CAS |
17285-98-2 |
|---|---|
Nombre del producto |
3-Hydroxypyridine-2,4,5-tricarboxylic acid |
Fórmula molecular |
C8H5NO7 |
Peso molecular |
227.13 g/mol |
Nombre IUPAC |
3-hydroxypyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO7/c10-5-3(7(13)14)2(6(11)12)1-9-4(5)8(15)16/h1,10H,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
KXFSLLISZZTFLS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O |
SMILES canónico |
C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O |
Sinónimos |
2,4,5-Pyridinetricarboxylic acid, 3-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















